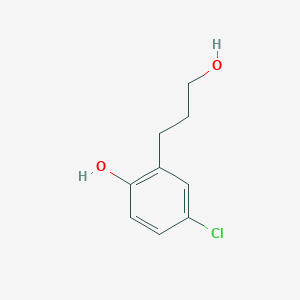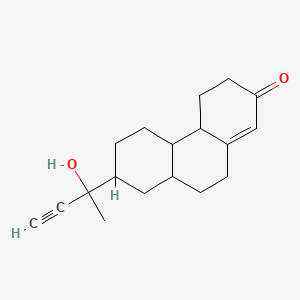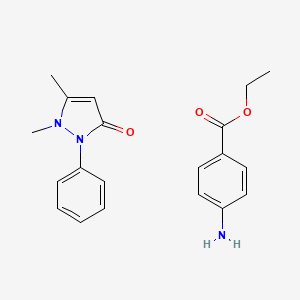
Auroguard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Auroguard is a compound known for its application as a smoke suppressant agent in various polymers, including both halogenated and non-halogenated types. It is particularly effective in materials such as polyvinyl chloride (PVC) and chlorosulfonated polyethylene (CSP) rubber .
Preparation Methods
The preparation of Auroguard involves several synthetic routes and reaction conditions. One of the primary methods includes the post-treatment process for gold electroplated connectors. This process provides a protective coating that significantly improves corrosion and wear resistance . The industrial production of this compound involves the use of non-aqueous post-treatment processes that enhance the quality of gold deposits and enable the application of reduced gold thickness without compromising performance .
Chemical Reactions Analysis
Auroguard undergoes various chemical reactions, including oxidation and reduction. The common reagents used in these reactions include nitric acid for corrosion testing and other oxidizing agents. The major products formed from these reactions are typically stable compounds that enhance the durability and functionality of the materials they are applied to .
Scientific Research Applications
Auroguard has a wide range of scientific research applications. In chemistry, it is used to improve the quality and durability of gold electroplated connectors. In biology and medicine, it is used in the development of biocompatible materials due to its non-flammable and halogen-free properties. In the industry, this compound is used to enhance the performance of electronic connectors by providing a protective coating that improves wear resistance and functionality .
Mechanism of Action
The mechanism of action of Auroguard involves the formation of a protective coating on the surface of gold plated contacts. This coating improves corrosion and wear resistance by preventing the oxidation of the underlying material. The molecular targets involved in this process include the gold atoms in the electroplated layer, which interact with the components of this compound to form a stable and durable protective layer .
Comparison with Similar Compounds
Auroguard is unique in its ability to provide a high level of protection with a reduced thickness of gold. Similar compounds include other gold-based protective coatings and generic lubricants used in the industry. this compound stands out due to its non-flammable and halogen-free properties, as well as its thermal stability up to 260°C .
Similar Compounds::- Gold thioglucose
- Generic lubricants used in electronic connectors
This compound’s unique properties make it a valuable compound in various scientific and industrial applications, providing enhanced performance and durability compared to similar compounds.
Properties
CAS No. |
63448-01-1 |
|---|---|
Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenylpyrazol-3-one;ethyl 4-aminobenzoate |
InChI |
InChI=1S/C11H12N2O.C9H11NO2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-2-12-9(11)7-3-5-8(10)6-4-7/h3-8H,1-2H3;3-6H,2,10H2,1H3 |
InChI Key |
ZTAKXWLTKDPLJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N.CC1=CC(=O)N(N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



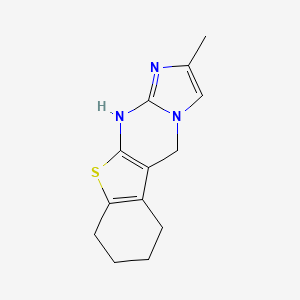

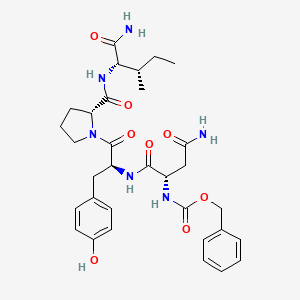
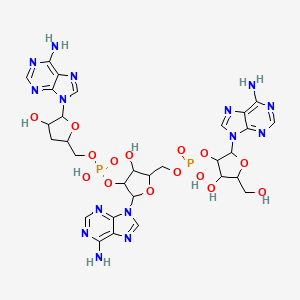
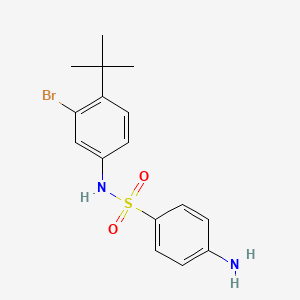
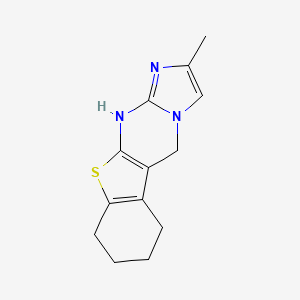
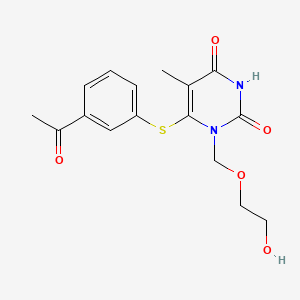
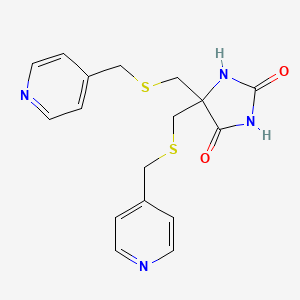
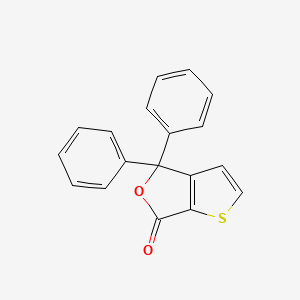
![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)

